Belinostat glucuronide-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Belinostat glucuronide-d5 is a derivative of belinostat, a small-molecule hydroxamate-type inhibitor of class I, II, and IV histone deacetylase (HDAC) enzymes. Belinostat has been developed for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL) and has received approval for this indication . The glucuronide-d5 form is a labeled compound used in pharmacokinetic studies to understand the metabolism and excretion of belinostat .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Belinostat glucuronide-d5 is synthesized through the glucuronidation of belinostat. The process involves the use of human liver microsomes (HLMs) and uridine diphosphate glucuronic acid (UDPGA) as a cofactor . The reaction conditions typically include incubation at 37°C for a specified period to ensure complete conversion .
Industrial Production Methods
The industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors and optimized conditions to maximize yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the isolation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Belinostat glucuronide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form, belinostat.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Belinostat glucuronide-d5 has several scientific research applications:
Chemistry: Used in studies to understand the metabolic pathways and stability of belinostat.
Biology: Employed in cellular assays to investigate the effects of belinostat on gene expression and protein acetylation.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of belinostat.
Industry: Applied in the development of new HDAC inhibitors and related compounds for therapeutic use
Wirkmechanismus
Belinostat glucuronide-d5 exerts its effects by inhibiting the activity of histone deacetylase (HDAC) enzymes. This inhibition prevents the removal of acetyl groups from the lysine residues of histones and some non-histone proteins, leading to the accumulation of acetylated histones and other proteins . This results in increased expression of tumor-suppressor genes, induction of apoptosis, disruption of cell cycle progression, and inhibition of angiogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vorinostat: Another HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
Panobinostat: An HDAC inhibitor used in combination with other drugs for the treatment of multiple myeloma.
Romidepsin: An HDAC inhibitor used for the treatment of cutaneous and peripheral T-cell lymphoma.
Uniqueness
Belinostat glucuronide-d5 is unique due to its specific labeling, which allows for detailed pharmacokinetic studies. Its ability to inhibit multiple classes of HDAC enzymes makes it a versatile compound in cancer therapy .
Eigenschaften
Molekularformel |
C21H22N2O10S |
---|---|
Molekulargewicht |
499.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(E)-3-[3-[(2,3,4,5,6-pentadeuteriophenyl)sulfamoyl]phenyl]prop-2-enoyl]amino]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22N2O10S/c24-15(22-33-21-18(27)16(25)17(26)19(32-21)20(28)29)10-9-12-5-4-8-14(11-12)34(30,31)23-13-6-2-1-3-7-13/h1-11,16-19,21,23,25-27H,(H,22,24)(H,28,29)/b10-9+/t16-,17-,18+,19-,21-/m0/s1/i1D,2D,3D,6D,7D |
InChI-Schlüssel |
FZFPHALYAMPZAH-CSOYGYGYSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NOC3C(C(C(C(O3)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.